REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7][CH:6]2[CH:4]([CH2:5]2)[CH2:3]1>CO.[Pd]>[CH:4]12[CH2:5][CH:6]1[CH2:7][NH:8][CH2:9][CH:2]([OH:1])[CH2:3]2
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
OC1CC2CC2CN(C1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under H2 at 25° C. for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
purged with H2 several times
|
Type
|
CUSTOM
|
Details
|
was consumed completely
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filter was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CNCC2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 290.93 μmol | |
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 69.11% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |